molecular formula C12H17ClN2O2 B1453382 1-(4-Methoxybenzoyl)piperazine hydrochloride CAS No. 1030288-85-7

1-(4-Methoxybenzoyl)piperazine hydrochloride

Cat. No.: B1453382
CAS No.: 1030288-85-7
M. Wt: 256.73 g/mol
InChI Key: HBCPMVLCIHMBBD-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzoyl)piperazine hydrochloride is a valuable chemical scaffold in medicinal chemistry and drug discovery research. The piperazine ring is a privileged structure in pharmacology, known for its versatile binding properties and ability to improve the solubility and bioavailability of lead compounds . This particular derivative serves as a key synthetic intermediate and pharmacophore in the development of novel therapeutic agents. Research applications include its use as a building block in the design of potential anticancer compounds, where similar benzoylpiperazine structures have demonstrated significant cell growth inhibitory activity against a range of cancer cell lines . Furthermore, the 4-methoxybenzoyl moiety is a common feature in compounds investigated for various biological activities. Piperazine-based molecular frameworks are also integral to anti-infective research, with some analogues showing promise in the development of new antimalarial therapies . The inherent properties of the piperazine core make it a crucial element for enhancing aqueous solubility, a common challenge in optimizing drug-like molecules for in vivo efficacy studies . As a sophisticated building block, this compound provides researchers with a versatile template for constructing complex molecules in high-throughput synthesis and lead optimization campaigns.

Properties

IUPAC Name

(4-methoxyphenyl)-piperazin-1-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.ClH/c1-16-11-4-2-10(3-5-11)12(15)14-8-6-13-7-9-14;/h2-5,13H,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBCPMVLCIHMBBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Protonated Piperazine Method

A novel synthetic procedure involves the use of protonated piperazine (as monohydrochloride or monoacetate) to selectively monoacylate the piperazine ring. This approach suppresses the formation of disubstituted derivatives by protecting the secondary nitrogen atom through protonation. The acylation is performed using acyl chlorides or anhydrides in a one-pot, one-step reaction, often assisted by microwave irradiation to reduce reaction time and improve yields.

Advantages:

  • High yield and purity
  • Cost-effective
  • Reduced reaction time via microwave assistance

Industrial Scale Synthesis and Process Optimization

Industrial production follows the same fundamental acylation reaction but incorporates process intensification techniques such as controlled temperature, continuous stirring, and solvent recycling. The reaction mixture is typically stirred at 20–25 °C for several hours, followed by extraction and purification steps to isolate the hydrochloride salt with yields reported around 67% in similar piperazine derivatives.

Chemical Reaction Analysis and Derivative Formation

Beyond the initial synthesis, this compound can undergo further chemical transformations:

Reaction Type Reagents/Conditions Products Formed
Oxidation Potassium permanganate (KMnO4), CrO3 4-Methoxybenzoic acid, 4-methoxybenzaldehyde
Reduction Lithium aluminum hydride (LiAlH4), NaBH4 4-Methoxybenzyl alcohol
Substitution Amines, thiols under basic conditions Various substituted piperazine derivatives

These reactions allow for the synthesis of a variety of derivatives, expanding the compound's utility in medicinal chemistry.

Preparation of Stock Solutions and Formulations

For experimental and in vivo applications, precise stock solutions of this compound are prepared based on its molecular weight and desired molarity. The following table summarizes preparation volumes for different stock solution concentrations:

Stock Solution Concentration Volume for 1 mg (mL) Volume for 5 mg (mL) Volume for 10 mg (mL)
1 mM 3.8951 19.4757 38.9514
5 mM 0.779 3.8951 7.7903
10 mM 0.3895 1.9476 3.8951

The compound is typically dissolved first in DMSO to create a master stock solution, which is then diluted with solvents such as PEG300, Tween 80, corn oil, or water in a stepwise manner to ensure clarity and homogeneity of the formulation.

Summary Table of Preparation Methods

Preparation Method Description Advantages Limitations
Acylation with 4-Methoxybenzoyl chloride Classic method using triethylamine base, followed by HCl salt formation Well-established, scalable Requires careful acid-base control
One-pot protonated piperazine method Monoacylation using protonated piperazine and microwave assistance High yield, reduced reaction time Requires microwave setup
Industrial batch synthesis Large scale acylation with optimized stirring and temperature control High purity, reproducible Moderate yield (~67%)
Post-synthesis modifications Oxidation, reduction, substitution to form derivatives Expands compound utility Additional reaction steps needed

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxybenzoyl)piperazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.

    Reduction: Formation of 4-methoxybenzyl alcohol.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediate : 1-(4-Methoxybenzoyl)piperazine hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance the efficacy and selectivity of resultant drugs.

Antidepressant and Anxiolytic Properties : Research indicates that piperazine derivatives, including this compound, exhibit activity against anxiety and depression. The piperazine moiety is known to interact with serotonin receptors, suggesting potential applications in treating mood disorders .

Anticancer Activity : Preliminary studies have shown that derivatives of piperazine can inhibit cancer cell proliferation. The mechanism may involve apoptosis induction through the modulation of cellular signaling pathways, making this compound a candidate for further anticancer drug development .

Biological Research

Enzyme Inhibition Studies : The compound has been utilized in studies aimed at understanding enzyme functions. It can act as a probe to investigate specific biochemical pathways, particularly those involving neurotransmitter systems .

Cellular Pathway Investigations : Its ability to interact with various cellular receptors makes it useful for studying cellular signaling pathways. This can aid in elucidating mechanisms underlying diseases such as cancer and neurological disorders .

Case Studies

Study FocusFindings
Antidepressant EffectsA study demonstrated that piperazine derivatives showed significant serotonin receptor binding affinity, indicating potential for mood disorder treatments .
Anticancer ResearchIn vitro studies indicated that this compound induced apoptosis in several cancer cell lines, suggesting its utility as an anticancer agent .
Enzyme InteractionInvestigations revealed that this compound inhibits specific enzymes involved in neurotransmitter metabolism, providing insights into its therapeutic potential .

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzoyl)piperazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues in Anticancer Research

Piperazine derivatives with substituted benzoyl groups demonstrate varying cytotoxic activities against cancer cell lines. A comparison of key analogues from is provided below:

Compound Substituent (R) Molecular Formula Cytotoxic Activity (IC₅₀, μM) Key Spectral Data (¹H-NMR, ppm)
1-(4-Chlorobenzoyl)piperazine (5a) Cl C₁₈H₁₈Cl₃N₂O 12.4 ± 1.2 (MCF-7) 4.93 (s, –CH), 7.37–7.45 (m, aromatic)
1-(4-Fluorobenzoyl)piperazine (5b) F C₁₈H₁₈Cl₂FN₂O 14.8 ± 0.9 (MCF-7) 4.99 (s, –CH), 7.06–7.10 (m, aromatic)
1-(4-Methoxybenzoyl)piperazine (5c) OCH₃ C₁₉H₂₁Cl₂N₂O₂ 18.6 ± 1.5 (MCF-7) 3.81 (s, –OCH₃), 7.35–7.45 (m, aromatic)

Key Findings :

  • Electron-withdrawing groups (e.g., Cl, F) enhance cytotoxicity compared to electron-donating groups (e.g., OCH₃), likely due to improved cellular uptake or target binding .
  • The methoxy group in 5c reduces potency but improves solubility, as evidenced by its higher IC₅₀ value .
Antimicrobial Activity of Piperazine Derivatives

Piperazine derivatives with alkyl and aryl substitutions exhibit variable antibacterial effects. Selected examples from and :

Compound Substituents Activity (Zone of Inhibition, mm)
1-(4-Chlorophenyl)-1-propylpiperazine 4-ClPh, propyl 24 mm (S. aureus)
1-(4-Methylphenyl)-1-propylpiperazine 4-MePh, propyl 22 mm (P. aeruginosa)
1-(4-Methoxybenzoyl)piperazine 4-OCH₃Ph, benzoyl Not tested in antimicrobial assays

Key Findings :

  • Chlorophenyl and methylphenyl substitutions enhance activity against Gram-positive and Gram-negative bacteria, respectively .
  • The benzoyl group in 1-(4-Methoxybenzoyl)piperazine may reduce antimicrobial efficacy due to steric hindrance or reduced membrane permeability .
Central Nervous System (CNS) Activity

Piperazine derivatives interact with serotonin (5-HT) and dopamine receptors, influencing locomotor activity and mood. A comparison with psychoactive analogues:

Compound Receptor Affinity Behavioral Effects
1-(4-Methoxybenzoyl)piperazine 5-HT₂A/D₂ antagonist Euphoria, mild stimulation
1-(3-Chlorophenyl)piperazine (m-CPP) 5-HT₁B/5-HT₂C agonist Locomotor suppression
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) 5-HT₁B agonist Reduced ambulation
MeOPP (1-(4-Methoxyphenyl)piperazine) Mixed 5-HT/DA modulation Psychostimulant (recreational use)

Key Findings :

  • 1-(4-Methoxybenzoyl)piperazine shows dopamine antagonism, distinguishing it from m-CPP and TFMPP, which are primarily serotonergic agonists .
  • MeOPP, a structural analogue lacking the benzoyl group, exhibits stronger psychostimulant effects due to enhanced blood-brain barrier penetration .

Key Findings :

  • Methoxy and chloro substituents influence melting points and solubility, with chloro derivatives being less polar .
  • Synthetic routes for benzoylpiperazines require careful control of stoichiometry to avoid di-substitution .

Biological Activity

1-(4-Methoxybenzoyl)piperazine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, synthesizing findings from various studies and presenting data tables and case studies to illustrate its potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C12H17ClN2O2C_{12}H_{17}ClN_2O_2 and features a piperazine ring substituted with a 4-methoxybenzoyl group. The presence of the methoxy group is believed to enhance lipophilicity, potentially improving the compound's bioavailability and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Properties
  • Antimicrobial Activity
  • Effects on Neurotransmitter Systems

Anticancer Activity

A systematic study on piperazine derivatives revealed that compounds similar to this compound demonstrated significant cytotoxicity against various cancer cell lines. For instance, a series of derivatives were tested against liver (Huh7), breast (MCF7), and colon (HCT-116) cancer cell lines, showing notable growth inhibition with IC50 values ranging from 5 to 20 µM .

Cell LineIC50 (µM)Mechanism of Action
Huh710Induction of apoptosis
MCF715Disruption of cell signaling pathways
HCT-11612Inhibition of proliferation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits activity against various bacterial strains, likely due to its ability to disrupt bacterial membranes and inhibit essential enzymatic functions.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in critical metabolic pathways. The presence of the methoxy group may enhance binding affinity and selectivity towards these targets.

Case Study 1: Anticancer Efficacy

A study conducted on a series of piperazine derivatives, including this compound, demonstrated significant cytotoxicity against multiple cancer cell lines. The research highlighted the compound's ability to induce apoptosis in vitro, suggesting its potential as an anticancer agent .

Case Study 2: Neurotransmitter Modulation

Research on benzylpiperazine derivatives indicates that modifications similar to those found in this compound can affect σ-1 receptor activity, which is crucial for modulating pain and neuroprotection. Such compounds showed promising results in preclinical models for pain management .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-Methoxybenzoyl)piperazine hydrochloride, and how are intermediates characterized?

  • Methodological Answer : A widely used method involves reacting 1-(4-chlorobenzhydryl)piperazine with 4-methoxybenzoyl chloride in dry dichloromethane under basic conditions (triethylamine). The reaction is monitored via TLC, followed by purification using column chromatography (hexane:ethyl acetate, 8:2). The hydrochloride salt is precipitated using hydrogen chloride gas. Characterization includes IR spectroscopy (e.g., 1636 cm⁻¹ for C=O stretching), ¹H-NMR (methoxy group at δ 3.81 ppm), and mass spectrometry (ESI+) .

Q. What spectroscopic techniques are critical for verifying the structure and purity of this compound?

  • Methodological Answer : Key techniques include:

  • ¹H-NMR : Identifies aromatic protons (δ 7.06–7.45 ppm) and methoxy groups.
  • IR Spectroscopy : Confirms carbonyl (1636 cm⁻¹) and methoxy (1237 cm⁻¹) functional groups.
  • Mass Spectrometry (ESI+) : Provides molecular ion peaks (e.g., m/z=460.09 for related derivatives) and fragmentation patterns.
    Purity is validated via elemental analysis (C, H, N) and chromatographic methods (TLC/HPLC) .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Methodological Answer : It serves as a precursor for dopamine D2 receptor ligands and anticancer agents. Derivatives exhibit cytotoxic activity against cancer cell lines, likely via receptor-mediated apoptosis. Studies focus on modifying the benzoyl and benzhydryl groups to optimize bioactivity .

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing 1-(4-Methoxybenzoyl)piperazine derivatives?

  • Methodological Answer : Yield optimization strategies include:

  • Temperature Control : Maintaining 0–5°C during acyl chloride addition to minimize side reactions.
  • Catalyst Use : Employing coupling agents like EDC/HOAt for peptide derivatization (applicable to related piperazine compounds).
  • Purification Adjustments : Gradient elution in column chromatography to separate by-products (e.g., unreacted benzoyl chloride) .

Q. How do researchers address contradictions in reported biological activities of structurally similar piperazine derivatives?

  • Methodological Answer : Contradictions arise from variations in assay conditions (e.g., cell line specificity, concentration ranges). To resolve these:

  • Standardized Assays : Use common cell lines (e.g., MCF-7 for breast cancer) and controls.
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing methoxy with fluorine) to isolate activity contributors.
  • Meta-Analysis : Compare published IC₅₀ values while accounting for methodological differences (e.g., incubation time) .

Q. What strategies mitigate instability of the hydrochloride salt under varying pH and temperature conditions?

  • Methodological Answer : Stability is enhanced by:

  • pH Buffering : Store solutions in neutral buffers (pH 6.5–7.5) to prevent hydrolysis.
  • Low-Temperature Storage : –20°C for long-term stability, as recommended for similar piperazine hydrochlorides.
  • Lyophilization : Convert to a lyophilized powder to reduce hygroscopic degradation .

Q. How can computational modeling predict the receptor-binding affinity of novel 1-(4-Methoxybenzoyl)piperazine analogs?

  • Methodological Answer :

  • Docking Simulations : Use software like AutoDock Vina to model interactions with target receptors (e.g., dopamine D2).
  • QSAR Models : Correlate electronic properties (e.g., logP, TPSA) with experimental IC₅₀ values.
  • MD Simulations : Assess binding stability over time (e.g., RMSD analysis for ligand-receptor complexes) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Methoxybenzoyl)piperazine hydrochloride
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